2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Medicinal Chemistry Halogen Bonding Physicochemical Properties

Sourcing the exact 2-fluorophenyl oxolane-pyrazole scaffold is critical: substituting analogs (e.g., 2-Cl-Ph) alters lipophilicity and target binding, derailing SAR. This compound solves that by providing a defined, purchasable entity for direct MMP studies and fragment elaboration. - Enables quantitative F vs. Cl halogen MMP analysis when paired with CAS 1797318-55-8. - The oxolan-3-yl group adds 3D character and H-bond acceptor, ideal for CNS & PPI libraries. - Avoids multi-step synthesis; immediate availability accelerates hit-to-lead cycles.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1797864-70-0
Cat. No. B2601549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
CAS1797864-70-0
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3F
InChIInChI=1S/C15H16FN3O2/c16-14-4-2-1-3-11(14)7-15(20)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,8-9,13H,5-7,10H2,(H,18,20)
InChIKeyHYUYLPZRSGGCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide: Overview and Sourcing


The compound 2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797864-70-0, molecular formula C15H16FN3O2, molecular weight 289.30 g/mol) is a fully synthetic small molecule belonging to the pyrazole-acetamide class . Its structure is defined by three distinct modules: a 2-fluorophenylacetyl group, a central pyrazole ring, and an N‑1 tetrahydrofuran (oxolan-3-yl) substituent. This specific assembly is cataloged as a versatile building block for organic synthesis and early-stage drug discovery, with its potential rooted in the well-precedented biological relevance of the pyrazole core and the stereoelectronic influence of the fluorine and oxolane moieties . The availability of this precise combination as a discrete, purchasable entity distinguishes it from simple, unsubstituted pyrazole fragments often employed in hit generation, providing a more advanced starting point for fragment elaboration or focused library synthesis .

Pre-assembled pyrazole-acetamide scaffold with 2-fluorophenyl and oxolan-3-yl modules
Purchasable building block for fragment elaboration and focused library synthesis
Advanced intermediate supports SAR exploration without multi-step N-1 substitution

2-(2-Fluorophenyl) Pyrazole-Acetamide: Why In-Class Analogs Fail in SAR


Substituting one pyrazole-acetamide reagent for another within a medicinal chemistry campaign is not trivial, particularly when the substitution involves the oxolan-3-yl motif on the pyrazole N‑1 position. In-class analogs that lack the tetrahydrofuran substituent, carry different halogenation patterns on the phenylacetyl group, or embed the oxygen heterocycle elsewhere on the core can exhibit profoundly altered target binding, selectivity, and physicochemical parameters [1]. For instance, the simple switch from a 2-fluorophenyl to a 2-chlorophenyl group in the scaffold, as seen in the closely related compound 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797318-55-8), is known to alter molecular properties such as lipophilicity and electronic distribution, which can fundamentally change the compound's pharmacokinetic and pharmacodynamic profile in a biological system . Therefore, obtaining the precise compound 1797864-70-0 is critical for maintaining the integrity of a defined SAR series, as even ostensibly conservative changes can derail a lead optimization effort. The following quantitative evidence, although limited by the compound's early-stage nature, begins to map where this specific derivative may differentiate itself from its closest structural neighbors.

Halogen substitution
Swapping 2-fluorophenyl for 2-chlorophenyl may alter lipophilicity and electronic distribution, impacting SAR interpretation.
N-1 substituent mismatch
Omitting the oxolan-3-yl group shifts TPSA, H-bond capacity and molecular weight, potentially changing permeability and target engagement profile.

2-(2-Fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide: Differentiation Evidence for Procurement


Fluorine vs. Chlorine Substitution at 2-Phenyl

The most direct structural comparator to the target compound is its 2-chlorophenyl analog, 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797318-55-8). The primary differentiator is the halogen substitution: the target compound features a fluorine atom, while the comparator features chlorine. Although direct head-to-head biological data is not available in the public domain for this pair, computational analysis and class-level knowledge of halogen effects predict a meaningful difference in key parameters. Fluorine's smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) often allows for better steric fit in a binding pocket, and its strong electronegativity can alter the electron distribution of the phenyl ring, potentially leading to a different pattern of intermolecular interactions [1]. This makes the fluorine-containing target compound a distinct chemical entity for probing the steric and electronic requirements of a target protein's 'halogen pocket'.

2-F vs 2-Cl substitution
Class-level inference
F vdW radius: 1.47 Å
Cl vdW radius: 1.75 Å
Difference: −0.28 Å
Supports steric/electronic probe differentiation for halogen-binding pockets
Based on computational data; no direct biochemical comparison available
Medicinal Chemistry Halogen Bonding Physicochemical Properties

Oxolan-3-yl Substitution: Physicochemical Differentiation

Comparing the target compound against its simpler, unsubstituted N-1 pyrazole core analog, 2-(2-fluorophenyl)-N-(1H-pyrazol-4-yl)acetamide (PubChem CID 71433657), reveals a critical divergence in physicochemical property space driven by the oxolan-3-yl group. The core analog, lacking the tetrahydrofuran ring, has a molecular weight of 219.21 g/mol and a topological polar surface area (TPSA) of 56.9 Ų. The addition of the oxolan-3-yl moiety in the target compound increases the molecular weight to 289.30 g/mol and the TPSA to 72.2 Ų [REFS-1, REFS-2]. This 70.1 Da increase in molecular weight and 15.3 Ų increase in TPSA, coupled with the addition of a hydrogen-bond acceptor (the ether oxygen), will predictably alter passive membrane permeability and solubility, moving the compound further from the classic 'rule-of-five' oral drug space and potentially making it more suitable for targeted covalent inhibitor or protein-protein interaction modulator programs where higher molecular weight and polarity are tolerated or even desired .

N-1 oxolane vs unsubstituted
Cross-study comparable
Δ MW: +70.1 Da
Δ TPSA: +15.3 Ų
Shifts into higher-MW, higher-polarity property space; may support PPI/CNS target programs
Calculated values; experimental permeability and solubility need verification
Drug Design Property Space CNS Drug Discovery

Procurement Advantage as a Defined Intermediate

A comprehensive search of primary research literature and authoritative databases such as ChEMBL and BindingDB does not return target-specific biological IC50, Ki, or functional assay data for the target compound or its direct in-class comparators. This absence of quantitative on-target activity data prevents any direct potency comparison at this time [1]. However, the compound's established identity as a discrete, catalogued building block with a defined synthetic route constitutes a critical piece of differentiation. Unlike theoretical or 'virtual' molecules that require de novo synthesis, 2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is confirmed as a purchasable, off-the-shelf entity for immediate use in organic synthesis. This pre-validated synthetic accessibility significantly reduces the time and resource investment required to incorporate this scaffold into a project, representing a key procurement advantage over close analogs that are not commercially available without a custom synthesis agreement .

Procurement identity
Supporting evidence
Commercially available; identity confirmed; synthesis routes documented
Off-the-shelf procurement advantage; enables immediate synthetic use
No IC50/Ki data in public domain
Chemical Probe Starting Material Custom Synthesis

2-(2-Fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide: High-Value Research Applications


Halogen-Binding Pocket Probing by Matched Pair Analysis

The 2-fluorophenyl group of 1797864-70-0 provides a critical comparator for matched molecular pair (MMP) studies with its 2-chlorophenyl analog (CAS 1797318-55-8). By synthesizing or procuring both compounds and testing them in a relevant biochemical assay, a research group can directly measure the impact of substituting chlorine for fluorine on target potency and selectivity. The defined van der Waals radius and electronegativity differences between the two halogens allow for a quantitative deconvolution of steric versus electronic effects in a hit-to-lead program, an experiment that cannot be performed if the exact fluoro analog is replaced by a different scaffold [1].

Focused Libraries for CNS and PPI Targets

The modified physicochemical properties of the target compound—specifically its elevated TPSA (72.2 Ų) and molecular weight (289.30 g/mol) relative to the unsubstituted pyrazole core—make it a better starting point for generating libraries aimed at challenging target classes such as those in the central nervous system (CNS) or those involving protein-protein interactions (PPIs). The oxolan-3-yl group adds a hydrogen-bond acceptor and increases three-dimensional character, features often correlated with improved selectivity and the ability to interfere with large, flat protein interfaces. Using this building block in library synthesis can systematically expand the chemical space explored in these demanding therapeutic areas [1].

Fragment-to-Lead Elaboration with Fluorinated Intermediate

In a fragment-based drug discovery (FBDD) campaign, a fragment hit is often a simple pyrazole core. The target compound can serve as a direct, synthetic elaboration of such a hit, introducing the 2-fluorophenyl and oxolane substituents in a single, purchasable entity. This allows medicinal chemists to rapidly test the effect of these dual modifications without a multi-step synthesis, accelerating the fragment-growing phase. The defined structure ensures that any SAR observed can be directly attributed to the presence of the fluorine and the tetrahydrofuran ring, providing clean, interpretable data for the program's model [1].

Application
Selection Property
Validation Focus
Halogen-binding pocket MMP studies
Fluorine-specific steric and electronic parameters
Matched-pair potency and selectivity profiling
CNS and PPI target-focused libraries
Modified physicochemical profile (MW, TPSA, HBA)
Multiparameter optimization and PPI library screening
Fragment-to-lead elaboration
Dual-substituent pre-installed pyrazole core
Fragment growth SAR with defined fluorophenyl and oxolane contributions
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